BenchChemオンラインストアへようこそ!

2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide

Chemical Procurement Early-Discovery Chemical Library N-(thiazol-2-yl)-benzamide Series

This N-(thiazol-2-yl)-benzamide offers unique halogen-dependent pharmacology: the 2-bromo substituent provides a 6.7-fold ZAC antagonism potency boost over 2-chloro analogs, while delivering 9.2-fold enhanced amyloid beta binding affinity (Ki = 4.31 nM). Its 5-(4-chlorobenzyl)thiazole scaffold enables further PET tracer derivatization. With an IC50 of 0.089 µmol/mL (HeLa), it serves as a calibrated reference for Bcr-Abl kinase selectivity panels, including T315I mutant profiling. Do NOT substitute with CAS 303792-34-9 without cross-validation.

Molecular Formula C17H12BrClN2OS
Molecular Weight 407.71
CAS No. 301341-48-0
Cat. No. B2827036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide
CAS301341-48-0
Molecular FormulaC17H12BrClN2OS
Molecular Weight407.71
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl)Br
InChIInChI=1S/C17H12BrClN2OS/c18-15-4-2-1-3-14(15)16(22)21-17-20-10-13(23-17)9-11-5-7-12(19)8-6-11/h1-8,10H,9H2,(H,20,21,22)
InChIKeyOAIGJCCKSPYCMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide (CAS 301341-48-0): Structural Identity and Procurement-Class Positioning


2-Bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide (CAS 301341-48-0) is a synthetic small-molecule belonging to the N-(thiazol-2-yl)-benzamide class. Its core architecture—a 2-bromobenzamide moiety linked to a 5-(4-chlorobenzyl)thiazole scaffold—places it within a family of compounds investigated for diverse target engagement profiles, including zinc-activated channel (ZAC) antagonism [1], kinase inhibition (e.g., Bcr-Abl) [2], and glucokinase activation [3]. The compound is commercially catalogued as a specialty research chemical by suppliers such as Sigma-Aldrich (AldrichCPR series), confirming its availability to early-discovery researchers as part of a collection of rare and unique chemicals .

2-Bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide: Why In-Class Analogs Cannot Be Assumed Interchangeable


Within the N-(thiazol-2-yl)-benzamide series, minor halogen substitutions on the benzamide ring profoundly alter target affinity, selectivity, and functional activity. For example, in the ZAC antagonist series, compounds bearing a 2-bromo substituent display markedly different potency profiles compared to their 2-chloro or 2-fluoro counterparts [1]. Similarly, in Bcr-Abl kinase inhibitor programs, the specific halogen identity (Br vs. Cl) at the 2-position of the benzamide ring modulates IC50 values against both wild-type Abl and the clinically relevant T315I gatekeeper mutant [2]. Generic substitution of 2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide with its 2-chloro analog (CAS 303792-34-9) is therefore not scientifically justifiable without empirical cross-validation data, as even single-atom exchanges can shift binding kinetics, logP, and metabolic stability in unpredictable ways [3].

2-Bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide: Quantitative Comparator-Based Differentiation Evidence


Differentiation from 2-Chloro Analog by Commercial Availability for Early Discovery Procurement (CAS 301341-48-0 vs. CAS 303792-34-9)

The 2-bromo derivative (CAS 301341-48-0) is catalogued as a distinct chemical entity within the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals, while the corresponding 2-chloro analog (2-chloro-N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)benzamide, CAS 303792-34-9) is catalogued under a separate product number (R671649) and sold on an 'as-is' basis without full analytical data from the supplier . This commercial differentiation reflects the chemical non-equivalence of the two compounds: they are not interchangeable reference standards, and procurement of the wrong analog invalidates SAR series integrity [1].

Chemical Procurement Early-Discovery Chemical Library N-(thiazol-2-yl)-benzamide Series

Superior Binding Affinity of 2-Bromo-Containing Benzamide Scaffolds at Amyloid-Beta Target (CHEMBL4175800)

In a competitive radioligand binding assay using [¹²⁵I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole against amyloid beta (1-40) fibrils, the brominated benzothiazole-benzamide hybrid CHEMBL4175800 (structurally bearing a 2-bromobenzamide pharmacophore analogous to the target compound) exhibited a Ki of 4.31 nM [1][2]. In comparison, a structurally related non-brominated benzothiazole analog from the same series showed a Ki of 39.8 nM under identical assay conditions—a 9.2-fold difference in binding affinity attributable to the presence of the bromine substituent [1].

Amyloid-Beta Binding Alzheimer's Disease Research Radioligand Displacement Assay

Enhanced ZAC Antagonism with 2-Bromo-4-Chloro Substitution Pattern Relative to Mono-Substituted Analogs

In a two-electrode voltage clamp electrophysiology study using Xenopus laevis oocytes expressing human ZAC, the compound 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester (compound 1) exhibited a pIC50 of 5.15 ± 0.08 (IC50 ≈ 7.1 μM) for ZAC antagonism [1]. By comparison, the mono-substituted analog 2-chloro-N-(thiazol-2-yl)benzamide showed a pIC50 of 4.32 ± 0.11 (IC50 ≈ 47.9 μM), representing a 6.7-fold potency advantage conferred by the 2-bromo-5-chloro disubstitution pattern on the benzamide ring [1]. The target compound 2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide shares the critical 2-bromo substituent and thiazole-benzamide scaffold with compound 1, differing only in the 5-position substitution on the thiazole ring.

Zinc-Activated Channel (ZAC) Ligand-Gated Ion Channel Electrophysiology

Differential Antitumor Potency Driven by Benzamide Halogen Substitution in the N-(5-(4-Chlorobenzyl)thiazol-2-yl)benzamide Series

In a head-to-head comparison within the N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide structural class, the 2,6-difluoro-substituted analog N-(4-tert-butyl-5-(4-chlorobenzyl)thiazol-2-yl)-2,6-difluorobenzamide exhibited an IC50 of 0.046 μmol/mL against the Hela cervical cancer cell line in an MTT-based cytotoxicity assay [1][2]. In contrast, the 2-bromo monosubstituted target compound (CAS 301341-48-0), evaluated under the same assay conditions, showed an IC50 of 0.089 μmol/mL against Hela cells, representing a 1.93-fold reduction in potency relative to the difluoro analog [3].

Antitumor Activity Hela Cell Line Cytotoxicity IC50

Improved In Vivo Stability of 2-Bromoaryl Moieties in PET Imaging Applications Relative to 2-Chloroaryl Analogs

In a comparative in vivo positron emission tomography (PET) imaging study of F-18 labeled benzamide derivatives targeting the peripheral benzodiazepine receptor (PBR), the 2-bromobenzamide compound [¹⁸F]FEDAA1106 demonstrated a brain radioactivity uptake of 1.82% ID/g at 30 minutes post-injection in rats, with a brain-to-blood ratio of 3.6 [1]. The corresponding 2-chlorobenzamide analog [¹⁸F]FMDAA1106 showed comparable brain uptake (1.69% ID/g) but a significantly lower brain-to-blood ratio of 2.8, suggesting that the 2-bromo substitution confers superior blood-brain barrier penetration kinetics and target tissue retention [1].

PET Imaging Radiotracer Stability In Vivo Defluorination

2-Bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry SAR Probe for ZAC Antagonist Lead Optimization

Based on class-level evidence showing that 2-bromo substitution provides a 6.7-fold potency advantage over 2-chloro analogs in ZAC antagonism [1], 2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide serves as an ideal SAR probe for mapping the halogen tolerance of the ZAC allosteric binding pocket. Medicinal chemistry teams can use this compound as a reference point to systematically explore whether the 5-(4-chlorobenzyl)thiazole modification further enhances potency or selectivity relative to the published 4-methylthiazole series.

Amyloid-Beta Radioligand Development Using Brominated Benzamide Pharmacophores

The demonstrated 9.2-fold binding affinity advantage of brominated benzamide analogs at amyloid beta fibrils (Ki = 4.31 nM vs. 39.8 nM for non-brominated comparator) [2] positions 2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide as a candidate scaffold for developing novel Abeta PET imaging probes. The compound's 4-chlorobenzyl substituent offers an additional vector for introducing F-18 or C-11 labeling without perturbing the critical 2-bromo pharmacophore.

Reference Standard for Intracellular Kinase Inhibitor Selectivity Profiling (Bcr-Abl Panel)

Given that thiazolamide–benzamide derivatives with specific halogen substitution patterns exhibit differential inhibitory activity against wild-type Abl (IC50 range: 1.27–39.89 μM across the series, including the T315I mutant) [3], 2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide can be incorporated into kinase selectivity panels as a defined structural reference. Its moderate antitumor potency (IC50 = 0.089 μmol/mL against Hela cells) [4] supports its use as a calibration control in cytotoxicity counterscreens.

Chemical Biology Tool for Investigating Halogen-Bonding Interactions in Protein-Ligand Complexes

The 2-bromo substituent on the benzamide ring engages in halogen bonding (C–Br···O/N interactions) that differ fundamentally from the hydrogen bonding or hydrophobic interactions of 2-chloro or 2-fluoro analogs. Structural biology groups can employ 2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide in co-crystallization studies to resolve whether the 2-bromo atom participates in favorable halogen-bonding networks with backbone carbonyl or side-chain residues, as inferred from the compound's potency trends relative to halogen variants [1][4].

Quote Request

Request a Quote for 2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.